hexanedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

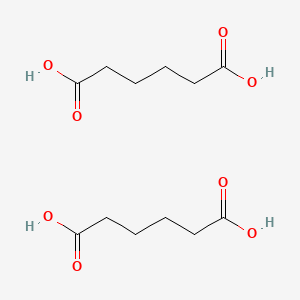

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H20O8 |

|---|---|

Molecular Weight |

292.28 g/mol |

IUPAC Name |

hexanedioic acid |

InChI |

InChI=1S/2C6H10O4/c2*7-5(8)3-1-2-4-6(9)10/h2*1-4H2,(H,7,8)(H,9,10) |

InChI Key |

YVSCCMNRWFOKDU-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O.C(CCC(=O)O)CC(=O)O |

Synonyms |

adipate-adipic acid sodium hydrogen adipate-adipic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hexanedioic Acid for Research Professionals

Introduction: The Indispensable Dicarboxylic Acid

Hexanedioic acid, more commonly known as adipic acid, is a white, crystalline organic compound that stands as one of the most significant dicarboxylic acids in industrial chemistry.[1][2] With an annual global production estimated at 2.5 million metric tons, its importance cannot be overstated.[2][3] While it occurs naturally in sources like beet juice, the vast majority is manufactured for a wide array of applications.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical methodologies, and key applications, tailored for researchers, scientists, and professionals in drug development. Its molecular structure, featuring a six-carbon backbone capped by two carboxylic acid functional groups, gives it a unique reactivity profile that makes it a cornerstone monomer in the polymer industry and a versatile intermediate in chemical synthesis.[4][5][6]

Core Physicochemical and Structural Properties

This compound (CAS: 124-04-9) is an odorless, white crystalline solid at room temperature.[4][5] Its defining structural feature is a linear chain of four methylene groups flanked by two carboxyl groups, granting it the properties of a diprotic acid.[2][5] This structure is fundamental to its primary role in step-growth polymerization.

Key Physical and Chemical Data

The essential properties of this compound are summarized below, providing a critical data reference for experimental design and process modeling.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Adipic acid, 1,4-Butanedicarboxylic acid | [2][4][7] |

| Molecular Formula | C₆H₁₀O₄ | [2][4] |

| Molecular Weight | 146.14 g/mol | [2][4] |

| Appearance | White crystalline powder or granules | [2][4] |

| Melting Point | 151–154 °C (304-309 °F) | [4][5] |

| Boiling Point | 337.5 °C (639.5 °F) (decomposes) | [2][4] |

| Density | 1.360 g/cm³ | [2] |

| Solubility in Water | 24 g/L at 25 °C | [2] |

| Solubility (Other) | Soluble in alcohol, acetone; slightly soluble in cyclohexane | [2][4] |

| pKa Values | pKa1 = 4.41, pKa2 = 5.41 | [2] |

Chemical Reactivity and Causality

As a dicarboxylic acid, this compound's reactivity is dominated by its two carboxyl groups. This dual functionality is the primary reason for its extensive use in polymer chemistry.

-

Polycondensation: It readily reacts with diamines, such as hexamethylenediamine, to form polyamides. This specific reaction is the basis for producing Nylon 6,6, where the stoichiometry of the two monomers is critical for achieving high molecular weight polymers.[1][7]

-

Esterification: It reacts with alcohols to form esters. When reacted with diols, it produces polyesters. Its esters are often used as plasticizers to enhance the flexibility of polymers like PVC.[4][7]

-

Intramolecular Condensation: Under high temperatures and in the presence of certain catalysts like barium hydroxide, it can undergo intramolecular condensation and ketonization to form cyclopentanone.[2][8] This thermal decomposition is a key consideration in high-temperature processing.

Synthesis and Industrial Manufacturing

Understanding the synthesis of this compound is crucial for appreciating its economic and environmental context. The dominant commercial route has long been established, but environmental pressures are driving innovation toward more sustainable methods.

Conventional Two-Step Oxidation Process

The most common industrial method for producing this compound involves the oxidation of cyclohexane.[9] This is a two-step process:

-

Cyclohexane Oxidation: In the first step, cyclohexane is oxidized with air to produce a mixture of cyclohexanol and cyclohexanone, commonly referred to as "KA oil" (Ketone-Alcohol oil).[1][10][11]

-

Nitric Acid Oxidation: The KA oil is then oxidized using concentrated nitric acid. This reaction cleaves the cyclohexane ring to form this compound.[1][10] Minor by-products, including glutaric and succinic acids, are also formed.[2]

Causality Behind the Process: This method is favored due to the relatively low cost and high availability of cyclohexane from petroleum refining.[9][10] However, its major drawback is environmental. The use of nitric acid results in the co-production of significant quantities of nitrous oxide (N₂O), a potent greenhouse gas with a much higher global warming potential than carbon dioxide.[1][9][10] Abatement technologies are often required to capture and decompose the N₂O emissions.[3]

Industrial Production Workflow

Caption: Conventional two-step industrial synthesis of this compound.

Emerging "Green" Synthesis Routes

To mitigate the environmental impact of the conventional process, significant research is focused on sustainable alternatives.

-

Bio-based Production: One of the most promising avenues involves using renewable feedstocks like glucose or plant biomass.[9] Microorganisms are engineered to convert these sugars via fermentation into precursors like cis,cis-muconic acid or glucaric acid, which are then catalytically converted to this compound.[9][12]

-

Alternative Oxidation: Researchers have explored processes that use ozone and UV light to oxidize KA oil, which eliminates the production of N₂O.[1] However, scaling this technology for commercial use presents challenges.[1][7]

-

From 1,6-Hexanediol: Another route involves the oxidation of 1,6-hexanediol, which can itself be derived from bio-based sources like 5-hydroxymethylfurfural (HMF).[12][13]

Analytical Methodologies for Characterization

Rigorous analytical control is essential for ensuring the purity and quality of this compound, particularly for applications in pharmaceuticals and high-performance polymers. A multi-technique approach is typically employed.

Spectroscopic and Chromatographic Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile impurities and by-products like glutaric and succinic acids.[14] Coupling it with MS allows for definitive identification of these components.[8][14] Derivatization is often required to increase the volatility of the diacids.[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode, is used for quantifying this compound in various matrices.[16] It is also suitable for monitoring reaction progress during synthesis.[15]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and effective tool for functional group identification. The spectrum of this compound is characterized by a broad O-H stretch from the carboxylic acid groups and a sharp C=O stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural confirmation of the final product and can be used to identify impurities.[14]

Standard Analytical Workflow

Caption: Integrated analytical workflow for this compound characterization.

Experimental Protocol: Purity Assay via Titration

This protocol provides a self-validating system for determining the purity of a this compound sample. The principle relies on the acid-base neutralization of its two carboxylic acid groups.

Objective: To determine the purity of a this compound sample by titration with a standardized sodium hydroxide solution.

Materials:

-

This compound sample (approx. 0.5 g)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator solution

-

Deionized water

-

Analytical balance, 250 mL Erlenmeyer flask, 50 mL burette

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and record the mass to four decimal places. Transfer the sample to a 250 mL Erlenmeyer flask.

-

Dissolution: Add approximately 50 mL of deionized water to the flask and swirl to dissolve the sample. Gentle heating may be applied if necessary. Allow the solution to cool to room temperature.

-

Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution. The solution should remain colorless.

-

Titration Setup: Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette volume.

-

Titration: Titrate the this compound solution with the NaOH solution, swirling the flask continuously. The endpoint is reached when the solution turns a faint, persistent pink color. Record the final burette volume.

-

Calculation:

-

Volume of NaOH used (V) = Final volume - Initial volume.

-

Moles of NaOH = Molarity of NaOH × V (in Liters).

-

Since this compound is diprotic, 2 moles of NaOH react with 1 mole of this compound.

-

Moles of this compound = (Moles of NaOH) / 2.

-

Mass of this compound = Moles × 146.14 g/mol .

-

Purity (%) = (Calculated Mass / Weighed Mass) × 100.

-

Trustworthiness: The accuracy of this protocol is contingent on the precise standardization of the NaOH titrant and the careful identification of the titration endpoint. Performing the titration in triplicate and averaging the results ensures reproducibility and validates the measurement.

Key Applications in Research and Industry

The versatility of this compound makes it a critical raw material across numerous sectors.

Polymer Synthesis

The vast majority of this compound produced globally is used as a comonomer for the production of polymers.[1][4]

-

Nylon 6,6: This is the largest application.[3][17] this compound undergoes polycondensation with 1,6-hexamethylenediamine to produce Nylon 6,6, a high-performance polyamide renowned for its mechanical strength, thermal stability, and durability.[1][17] It is used extensively in automotive parts, textiles, carpets, and industrial fibers.[3][17][18]

-

Polyurethanes: It serves as a monomer for producing polyester polyols, which are then reacted with isocyanates to form polyurethanes.[1][4][7] These find use in foams, coatings, adhesives, and elastomers.[7]

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound's utility is growing.

-

Synthesis Intermediate: It can be used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[4] Its derivatives, such as this compound monohydrazide, are pivotal for creating hydrazide and hydrazone compounds with potential therapeutic activities.[6]

-

Controlled-Release Formulations: Its properties are explored for use in creating matrix tablets for the controlled release of drugs.[17] As a pH-modulating excipient, it can influence drug dissolution profiles.

Food and Other Industries

-

Food Additive (E355): Food-grade this compound is used as an acidulant to impart a tart flavor and to regulate pH in beverages, gelatin desserts, and jams.[2][4][17]

-

Plasticizers and Lubricants: Esters derived from this compound are used as plasticizers to increase the flexibility of PVC and other resins.[4][7] They are also components in synthetic lubricants.[4][7]

Application Map

Caption: Major industrial and research applications of this compound.

Safety, Handling, and Toxicology

While this compound is a common industrial chemical, proper handling is essential to ensure safety.

-

Hazard Identification: It is classified as causing serious eye irritation or damage.[19][20][21] It may also cause skin and respiratory tract irritation, especially in dust form.[4][22][23] It is considered to have low acute toxicity if ingested.[22][24]

-

Handling Precautions: Use with adequate ventilation to avoid inhaling dust.[4] Wear appropriate personal protective equipment (PPE), including safety goggles or face protection and gloves.[21][23] Eyewash stations and safety showers should be readily accessible.[23]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4][23] Keep away from incompatible materials such as strong oxidizing agents and alkalies.[4][23][25]

-

Toxicological Profile: The chemical is reported to be non-mutagenic and is not classified as a carcinogen.[22][25] Long-term exposure to dust may cause respiratory irritation.[22]

Conclusion

This compound is a fundamentally important chemical whose utility spans from the production of high-strength polymers that are integral to modern life to specialized roles in food technology and pharmaceutical science. Its straightforward linear structure and dual carboxylic acid functionality provide a reliable and versatile platform for chemical synthesis. While the conventional manufacturing process presents environmental challenges, ongoing research into bio-based and greener synthetic routes promises to enhance its sustainability profile, ensuring that this compound will remain a vital component in science and industry for the foreseeable future.

References

- 1. acs.org [acs.org]

- 2. Adipic acid - Wikipedia [en.wikipedia.org]

- 3. climateactionreserve.org [climateactionreserve.org]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. study.com [study.com]

- 6. nbinno.com [nbinno.com]

- 7. atamankimya.com [atamankimya.com]

- 8. Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. upbiochemicals.com [upbiochemicals.com]

- 10. Understanding the Production Process of Adipic Acid [chemanalyst.com]

- 11. chemcess.com [chemcess.com]

- 12. A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. nbinno.com [nbinno.com]

- 18. dataintelo.com [dataintelo.com]

- 19. Hexanedioic-2,2,3,3,4,4,5,5-d8 acid-1,6-d2 | C6H10O4 | CID 16212946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. cdn.chemservice.com [cdn.chemservice.com]

- 21. download.basf.com [download.basf.com]

- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 23. fishersci.com [fishersci.com]

- 24. Showing Compound this compound (FDB008309) - FooDB [foodb.ca]

- 25. cosmobiousa.com [cosmobiousa.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Adipic Acid

Introduction

Adipic acid, systematically named hexanedioic acid, is a dicarboxylic acid of significant industrial importance.[1][2] Its chemical formula is C₆H₁₀O₄, and it exists as a white, crystalline solid at standard temperature and pressure.[1][3] While it occurs naturally in some foods like beets and sugar beets, the vast majority is produced synthetically.[4] Adipic acid is a cornerstone of the polymer industry, with approximately 2.5 billion kilograms produced annually, primarily serving as a key monomer in the synthesis of nylon 6,6.[1][5] Its utility also extends to the production of polyurethanes, plasticizers, and lubricants.[5] Furthermore, in the pharmaceutical and food industries, it finds applications as a pH buffer, an acidulant in beverages and food products, and a matrix for the controlled release of drugs.[6] This guide provides a detailed exploration of the chemical structure and bonding of adipic acid, offering insights valuable to researchers, scientists, and professionals in drug development.

Molecular and Chemical Structure

The molecular structure of adipic acid is characterized by a six-carbon aliphatic chain capped at both ends by a carboxylic acid functional group (-COOH).[3][7] This symmetrical, palindromic structure is fundamental to its chemical properties and its role as a difunctional monomer in polymerization reactions.[3] The IUPAC name, this compound, clearly denotes a six-carbon chain ("hexan-") with two carboxylic acid groups ("-dioic acid").[2]

Atomic Composition and Functional Groups

The molecular formula C₆H₁₀O₄ reveals the presence of six carbon atoms, ten hydrogen atoms, and four oxygen atoms. The key functional groups are the two terminal carboxyl groups.[7] Each carboxyl group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom.[7] The presence of these two acidic groups classifies adipic acid as a dicarboxylic acid.[3]

In-Depth Analysis of Chemical Bonding

A thorough understanding of the bonding within the adipic acid molecule is crucial for comprehending its reactivity and physical properties. This involves an examination of the hybridization of its constituent atoms and the nature of the covalent bonds formed.

Hybridization of Atomic Orbitals

The hybridization of the carbon and oxygen atoms in adipic acid dictates the molecule's geometry and bond characteristics.

-

Carboxyl Carbon and Carbonyl Oxygen: The carbon atom and the double-bonded oxygen atom within each carboxyl group are sp² hybridized.[8] This hybridization results from the mixing of one 2s orbital and two 2p orbitals, leading to three sp² hybrid orbitals arranged in a trigonal planar geometry with bond angles of approximately 120°. The remaining unhybridized 2p orbital on the carbon is oriented perpendicular to this plane.[4]

-

Hydroxyl Oxygen: The oxygen atom of the hydroxyl group in the carboxyl function is also considered to be sp² hybridized.[8] This allows one of its lone pairs of electrons to reside in a p orbital, enabling it to participate in resonance with the adjacent pi system of the carbonyl group, which contributes to the stability of the carboxyl group.[8]

-

Methylene Carbon Atoms: The four carbon atoms that constitute the aliphatic chain between the two carboxyl groups (-CH₂-) are all sp³ hybridized. This hybridization arises from the mixing of one 2s orbital and three 2p orbitals to form four equivalent sp³ hybrid orbitals. These orbitals are arranged in a tetrahedral geometry, with bond angles of approximately 109.5°.

Sigma (σ) and Pi (π) Bonds

The covalent framework of adipic acid is composed of a combination of strong sigma (σ) bonds and, within the carboxyl groups, pi (π) bonds.

-

Sigma (σ) Bonds: These are formed by the direct, end-to-end overlap of atomic orbitals and constitute all the single bonds within the molecule.[9] In adipic acid, σ bonds are present between:

-

Carbon and carbon atoms in the aliphatic chain (C-C).

-

Carbon and hydrogen atoms in the methylene groups (C-H).

-

The carboxyl carbon and the adjacent methylene carbon (C-C).

-

The carboxyl carbon and the carbonyl oxygen (C-O, as part of the double bond).

-

The carboxyl carbon and the hydroxyl oxygen (C-O).

-

The hydroxyl oxygen and hydrogen (O-H).

-

-

Pi (π) Bonds: These are formed by the sideways overlap of unhybridized p orbitals.[9] In adipic acid, each of the two carboxyl groups contains one π bond, located between the carboxyl carbon and the carbonyl oxygen (C=O).[1] This C=O double bond is therefore composed of one σ bond and one π bond.[1]

The presence of the π bond in the carboxyl group leads to a planar geometry for this functional group and influences its chemical reactivity.[8]

Molecular Geometry

The overall shape of the adipic acid molecule is dictated by the bond lengths and angles determined by the hybridization of its atoms. The sp³ hybridized methylene carbons create a flexible, zigzagging aliphatic chain, while the sp² hybridized carboxyl groups are planar.[1]

Bond Lengths and Angles

While precise experimental values can vary slightly depending on the physical state (solid, liquid, or gas) and the analytical method used, typical bond lengths and angles can be approximated based on the hybridization and bond order.

| Bond | Hybridization | Approximate Bond Length (Å) |

| C-C (alkane) | sp³ - sp³ | 1.54 |

| C-H | sp³ - s | 1.09 |

| C-C (carboxyl) | sp² - sp³ | 1.50 |

| C=O | sp² - sp² | 1.23 |

| C-O | sp² - sp² | 1.36 |

| O-H | sp² - s | 0.96 |

| Angle | Hybridization | Approximate Bond Angle (°) |

| H-C-H | sp³ | 109.5 |

| C-C-C | sp³ | 109.5 |

| O=C-O | sp² | 120 |

| C-C=O | sp² | 120 |

| C-O-H | sp² | ~106 |

Physicochemical Properties

The chemical structure and bonding of adipic acid directly influence its macroscopic physical and chemical properties.

| Property | Value |

| Appearance | White crystalline solid[1][3] |

| Molecular Weight | 146.14 g/mol [2] |

| Melting Point | 152.1 °C[2] |

| Boiling Point | 337.5 °C[2] |

| Solubility in Water | 14 g/L at 10 °C, 24 g/L at 25 °C[2] |

| Solubility in other solvents | Very soluble in methanol and ethanol; soluble in acetone and acetic acid; slightly soluble in cyclohexane.[2] |

| Acidity (pKa) | pKa₁ = 4.41, pKa₂ = 5.41[2] |

The presence of two polar carboxyl groups allows for hydrogen bonding between adipic acid molecules, which contributes to its solid state at room temperature and its relatively high melting and boiling points.[8] Its solubility in water is limited due to the nonpolar nature of the four-carbon aliphatic chain, but it is soluble in polar organic solvents.[2]

Industrial Synthesis of Adipic Acid

The primary industrial route for the production of adipic acid involves the oxidation of a mixture of cyclohexanone and cyclohexanol, often referred to as "KA oil" (ketone-alcohol oil).[2][5] This process typically uses nitric acid as the oxidizing agent.[2]

Experimental Protocol: Oxidation of KA Oil with Nitric Acid

-

Preparation of Reactants: A mixture of cyclohexanone and cyclohexanol (KA oil) is prepared, typically through the catalytic oxidation of cyclohexane.

-

Oxidation Reaction: The KA oil is then reacted with nitric acid (HNO₃) in a multi-step process. In the initial stages, cyclohexanol is oxidized to cyclohexanone, producing nitrous acid (HNO₂) as a byproduct.[2]

-

C-C Bond Cleavage: The cyclohexanone is subsequently nitrosated, which facilitates the cleavage of a carbon-carbon bond within the cyclic structure, ultimately leading to the formation of the linear six-carbon chain of adipic acid.[2]

-

Purification: The resulting adipic acid is then purified, typically through crystallization, to yield a high-purity product. Side products of this reaction can include glutaric and succinic acids.[2]

It is important to note that this process generates nitrous oxide (N₂O), a potent greenhouse gas, as a significant byproduct.[5] Research into "greener" synthesis routes, such as those using hydrogen peroxide as the oxidant, is an active area of investigation to mitigate the environmental impact of adipic acid production.[5]

Visualizations

Chemical Structure of Adipic Acid

Caption: Ball-and-stick model of the adipic acid molecule.

Industrial Synthesis Pathway of Adipic Acid

Caption: Simplified schematic of the industrial synthesis of adipic acid.

Conclusion

Adipic acid's deceptively simple linear structure belies a rich and complex chemistry that is fundamental to major industrial processes. The precise arrangement of its atoms, governed by the principles of orbital hybridization, gives rise to a molecule with a unique combination of flexibility from its aliphatic backbone and reactivity from its terminal carboxylic acid groups. This detailed understanding of its chemical structure and bonding is paramount for researchers and scientists working to develop new polymers, formulate advanced drug delivery systems, and innovate more sustainable chemical manufacturing processes. As the chemical industry continues to evolve, a deep appreciation for the molecular intricacies of foundational molecules like adipic acid will remain a critical driver of progress.

References

- 1. academic.oup.com [academic.oup.com]

- 2. study.com [study.com]

- 3. Adipic Acid Structure, Formula & Molecular Weight - Lesson | Study.com [study.com]

- 4. Adipic acid - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Adipic acid, 2TBDMS derivative [webbook.nist.gov]

An In-Depth Technical Guide to Hexanedioic Acid (CAS 124-04-9)

This document provides a comprehensive technical overview of hexanedioic acid, commonly known as adipic acid. As a cornerstone of the modern polymer industry and a versatile chemical intermediate, a thorough understanding of its properties, synthesis, and applications is critical for researchers, chemists, and drug development professionals. This guide moves beyond simple data recitation to explain the underlying principles that govern its behavior and utility, reflecting field-proven insights and established best practices.

Core Chemical Identity and Significance

This compound, identified by the CAS number 124-04-9, is a linear aliphatic dicarboxylic acid.[1] Structurally, it is a six-carbon chain terminated at both ends by a carboxylic acid group (-COOH). This simple, symmetrical structure is fundamental to its primary role as a difunctional monomer in step-growth polymerization.

From an industrial perspective, this compound is the most important dicarboxylic acid produced globally, with an annual output of approximately 2.5 billion kilograms.[2][3][4] While it occurs rarely in nature, it has been identified in sources like beet juice.[3][5] However, commercial demand is met exclusively through industrial synthesis. Its overwhelming importance stems from its role as a precursor to nylon, but it also has significant applications in polyurethanes, plasticizers, and as a food additive.[4][6][7]

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of this compound dictate its behavior in chemical reactions, its solubility, and its handling requirements. These characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₀O₄ | [8] |

| Molecular Weight | 146.14 g/mol | [8] |

| Appearance | White crystalline powder/solid | [1][2][3] |

| Melting Point | 152.1 °C | [1][5] |

| Boiling Point | 337.5 °C (at 101.3 kPa) | [1][9] |

| Water Solubility | Slightly soluble (1.5 g/100 mL at 20°C) | [2][4] |

| Solvent Solubility | Soluble in alcohol and acetone | [2][4][9] |

| pKa₁ | 4.41 | [2] |

| pKa₂ | 5.41 | [2] |

The two pKa values are a direct consequence of the two carboxylic acid groups. The first deprotonation occurs more readily than the second due to the electrostatic repulsion from the newly formed carboxylate anion, which makes the removal of the second proton more difficult. This behavior is crucial for its function as a buffering agent in food applications.[10] Its limited water solubility but good solubility in polar organic solvents like methanol and ethanol is a key consideration for its use as a reactant in polymerization processes.[9][11]

Synthesis and Manufacturing: From Bulk Chemical to Purified Product

The global supply of this compound is dominated by a mature, cost-effective, yet environmentally scrutinized process. Emerging "green" methodologies aim to mitigate the ecological impact of its production.

Conventional Industrial Synthesis: The KA Oil Pathway

The predominant commercial route begins with cyclohexane, which is oxidized to produce a mixture of cyclohexanol and cyclohexanone.[12] This mixture is known as "KA oil" (ketone-alcohol oil).[5] The KA oil is then subjected to a second, more aggressive oxidation step using concentrated nitric acid, which cleaves the ring to form this compound.[3][12]

This process, while efficient, generates significant quantities of nitrous oxide (N₂O), a potent greenhouse gas, as a byproduct.[5][13][14] For every mole of adipic acid produced, approximately one mole of N₂O is released, contributing to ozone depletion and global warming.[4][13]

Below is a diagram illustrating the conventional workflow.

Green and Alternative Synthesis Routes

To address the environmental concerns of the nitric acid process, significant research has focused on alternative oxidants and feedstocks.

-

Hydrogen Peroxide (H₂O₂): One of the most promising green alternatives involves the direct oxidation of cyclohexene using hydrogen peroxide.[13][15] This pathway is attractive because the only byproduct is water.[2] The reaction is typically catalyzed by sodium tungstate and a phase-transfer catalyst to facilitate the interaction between the aqueous H₂O₂ and the organic cyclohexene.[13] Yields of 70-79% have been reported for this process.[13]

-

Biocatalysis: Another sustainable approach involves the use of engineered microorganisms, such as bacteria or fungi, to convert renewable feedstocks like glucose into adipic acid.[14][16] This method avoids harsh chemical oxidants and petroleum-based starting materials entirely. The pathway typically proceeds through intermediates like muconic acid, which is then hydrogenated to adipic acid.[17]

Key Applications and Mechanisms of Action

The difunctional nature of this compound is the key to its utility in polymer science.

Polymer Synthesis: The Cornerstone of Nylon-6,6

The primary application, consuming over 60% of global production, is the manufacture of nylon-6,6.[4] This is achieved through a polycondensation reaction with another six-carbon monomer, hexamethylenediamine (HMDA).[18][19]

The reaction begins with the formation of a salt, hexamethylene diammonium adipate, which is then heated under pressure to drive off water and form amide linkages, creating the long polymer chains of nylon-6,6.[20][21] The stoichiometry of the two monomers is critical for achieving a high molecular weight polymer, a principle fundamental to step-growth polymerization.

The logical flow of this polymerization is depicted below.

The resulting nylon-6,6 is a high-performance thermoplastic valued for its excellent mechanical strength, thermal stability, and chemical resistance, finding use in everything from automotive parts and textiles to electrical connectors.[18][19]

Polyurethane Production

This compound is a key monomer for producing polyester polyols, which are intermediates in the synthesis of polyurethanes. It is reacted with diols (like 1,4-butanediol) to form low molecular weight polyesters with terminal hydroxyl groups. These polyols are then reacted with diisocyanates to create the final polyurethane polymer. The inclusion of adipic acid imparts flexibility and durability to the final product, making it suitable for foams, elastomers, and coatings.[6][9][19]

Food Additive (E355)

In the food industry, this compound is used as a food additive under the number E355.[3][4] Its primary functions are as an acidulant to provide a tart flavor, a pH control agent, and a gelling aid in products like gelatin desserts, jams, and powdered drink mixes.[10] Its low hygroscopicity compared to other acidulants like tartaric acid makes it a preferred choice in baking powders.[3][4] It is generally recognized as safe (GRAS) by regulatory bodies like the FDA when used in specified quantities.[10]

Analytical Methodologies for Quality Control and Research

Accurate quantification of this compound is essential for process control, quality assurance, and research applications. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for quantifying this compound, particularly in aqueous samples and food products. The carboxyl groups provide a chromophore suitable for detection at low UV wavelengths.

Objective: To determine the concentration of this compound in a sample.

Methodology:

-

Standard Preparation: Prepare a stock solution of high-purity this compound (e.g., 1000 µg/mL) in the mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.

-

Sample Preparation:

-

For solid samples: Accurately weigh the sample and dissolve it in the mobile phase. Use sonication if necessary to ensure complete dissolution.

-

Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Polar-endcapped C18 columns are often recommended for organic acids.

-

Mobile Phase: Isocratic elution with an acidic aqueous buffer. A common mobile phase is 3% acetonitrile in 0.01 M phosphoric acid, adjusted to a low pH (e.g., 2.5-3.0) to ensure the acid is in its protonated form for better retention.[3]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 35 °C.[3]

-

Detector: UV-Vis detector set to 210 nm.[3]

-

-

Analysis and Quantification:

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared sample.

-

Quantify the this compound in the sample by comparing its peak area to the calibration curve.

-

System Validation: The method's validity is confirmed by assessing linearity (R² > 0.999), accuracy (spike recovery within 98-102%), and precision (RSD < 2%) according to ICH guidelines. Specificity is confirmed by ensuring no interfering peaks are present at the retention time of adipic acid in a blank matrix injection.

Protocol: Quantification by Gas Chromatography (GC)

Due to its low volatility, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is mandatory to convert the polar carboxylic acid groups into more volatile esters or silyl ethers.

Objective: To determine the concentration of this compound via GC-FID or GC-MS.

Methodology:

-

Sample Preparation and Derivatization (Esterification Example):

-

Transfer a known amount of the sample to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

-

Add 200 µL of anhydrous methanol and 100 µL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.

-

Tightly cap the vial, vortex for 30 seconds, and heat at 80°C for 30 minutes to form the dimethyl adipate ester.

-

-

Extraction:

-

Cool the vial to room temperature.

-

Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

-

Vortex vigorously for 1 minute to extract the dimethyl adipate into the hexane layer.

-

Carefully transfer the upper hexane layer to a clean GC vial for analysis.

-

-

Chromatographic Conditions (GC-FID):

-

Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., FAMEWAX), is suitable.[1][20]

-

Injector Temperature: 250 °C.[19]

-

Oven Program: Start at 140°C, ramp to 240°C at 10°C/min.[20]

-

Detector: Flame Ionization Detector (FID) at 250-280°C.[19]

-

Carrier Gas: Helium or Hydrogen.[19]

-

-

Analysis and Quantification:

-

Prepare and derivatize a set of calibration standards in the same manner as the samples.

-

Inject the derivatized standards to generate a calibration curve.

-

Inject the derivatized sample and quantify using the calibration curve. For GC-MS, identification can be confirmed by the characteristic mass spectrum of the derivative.

-

Causality: Derivatization is the critical step. Without it, the polar adipic acid would exhibit poor peak shape and strong adsorption on the column, making reliable quantification impossible. The choice between silylation (e.g., with BSTFA) and esterification depends on the sample matrix and potential interferences.[2]

Safety, Toxicology, and Handling

This compound is generally considered to have low acute toxicity, but it presents specific hazards that require careful management in a laboratory or industrial setting.

Toxicological Profile

The primary hazard associated with this compound is serious eye irritation or damage. Contact with skin may cause mild irritation. Dust inhalation can lead to respiratory tract irritation.

| Endpoint | Value / Observation | Species | Source(s) |

| LD₅₀ (Oral) | 5,560 mg/kg | Rat | |

| LD₅₀ (Dermal) | >7,940 mg/kg | Rabbit | |

| Eye Irritation | Causes serious eye damage (Category 1) | Rabbit | |

| Skin Irritation | Mild skin irritant | Rabbit | |

| Carcinogenicity | Not classified as a carcinogen | N/A | [8] |

| Mutagenicity | Non-mutagenic | N/A |

Handling and Personal Protective Equipment (PPE)

Adherence to proper safety protocols is paramount when working with this compound.

-

Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation should be used where dust is generated.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact. Eyewash stations should be readily accessible.

-

Skin Protection: Wear impermeable protective gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin contact.

-

Respiratory Protection: If dust levels are high or ventilation is inadequate, a NIOSH-certified particulate respirator should be worn.

-

Fire Hazards: this compound is a combustible solid. Dust may form explosive mixtures with air. Avoid generating dust and keep away from ignition sources.

First Aid:

-

In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Inhalation: Move the person into fresh air.

References

- 1. diva-portal.org [diva-portal.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pragolab.cz [pragolab.cz]

- 6. hmdb.ca [hmdb.ca]

- 7. benchchem.com [benchchem.com]

- 8. Adipic Acid | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. sps.nhs.uk [sps.nhs.uk]

- 11. krackeler.com [krackeler.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scholar.ui.ac.id [scholar.ui.ac.id]

- 14. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 17. reddit.com [reddit.com]

- 18. demarcheiso17025.com [demarcheiso17025.com]

- 19. benchchem.com [benchchem.com]

- 20. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 21. researchgate.net [researchgate.net]

A Comprehensive Guide to the Spectroscopic Analysis of Hexanedioic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of hexanedioic acid, also known as adipic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation and characterization of this important dicarboxylic acid.

Introduction: The Molecular Blueprint of this compound

This compound (C₆H₁₀O₄) is a linear dicarboxylic acid with significant industrial applications, primarily as a monomer in the production of nylon. Its simple, symmetrical structure provides an excellent model for understanding fundamental spectroscopic principles. A thorough characterization of its spectroscopic properties is paramount for quality control, reaction monitoring, and metabolic studies. This guide offers a detailed exploration of its signature spectral features.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. Due to the free rotation around the carbon-carbon single bonds, the protons on the methylene groups become chemically equivalent in pairs.

Key Spectral Features:

The spectrum typically displays three distinct signals:

-

A highly deshielded singlet corresponding to the acidic protons of the two carboxylic acid groups.

-

A multiplet for the four protons on the carbons adjacent to the carbonyl groups (α-protons).

-

Another multiplet for the four protons on the two central carbons (β-protons).

The chemical shifts can vary slightly depending on the solvent used, as hydrogen bonding can influence the electronic environment of the protons.[1]

Data Summary: ¹H NMR of this compound

| Assignment | Chemical Shift (ppm) in DMSO-d₆ [1] | Chemical Shift (ppm) in H₂O [2][3] | Multiplicity | Integration |

| -COOH | ~12.0 | ~11-12 | Singlet | 2H |

| -CH₂- (α to COOH) | ~2.21 | ~2.2 | Multiplet | 4H |

| -CH₂- (β to COOH) | ~1.51 | ~1.5 | Multiplet | 4H |

Causality of Chemical Shifts: The acidic protons of the carboxylic acid groups are highly deshielded due to the electron-withdrawing effect of the adjacent oxygen atoms, resulting in a downfield chemical shift. The α-protons are closer to the electron-withdrawing carbonyl groups and thus resonate at a lower field compared to the more shielded β-protons.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The symmetry of this compound is also evident in its ¹³C NMR spectrum, which typically shows only three distinct signals.

Key Spectral Features:

-

Carbonyl Carbon: The carbons of the two equivalent carboxylic acid groups appear significantly downfield.

-

α-Carbon: The two equivalent carbons adjacent to the carbonyl groups.

-

β-Carbon: The two equivalent central carbons.

Data Summary: ¹³C NMR of this compound

| Assignment | Chemical Shift (ppm) in DMSO-d₆ [4] | Chemical Shift (ppm) in H₂O [3] |

| -COOH | ~172 | ~186.35 |

| -CH₂- (α to COOH) | ~37 | ~40.08 |

| -CH₂- (β to COOH) | ~23 | ~28.52 |

Causality of Chemical Shifts: The carbonyl carbons are the most deshielded due to the direct attachment of two electronegative oxygen atoms. The α-carbons experience a moderate deshielding effect from the adjacent carbonyl group, while the β-carbons are the most shielded among the methylene carbons.

Caption: ¹³C NMR assignments for this compound.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups.

Key Spectral Features:

-

O-H Stretch: A very broad and intense absorption band is observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.[5][6]

-

C-H Stretch: Absorptions corresponding to the C-H stretching of the methylene groups appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band is present around 1700 cm⁻¹, corresponding to the C=O stretching vibration of the carbonyl group.[5]

-

C-O Stretch and O-H Bend: The fingerprint region (below 1500 cm⁻¹) contains various C-O stretching and O-H bending vibrations.

Data Summary: Key IR Absorption Bands of this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3300 - 2500 | Strong, Broad |

| C-H Stretch | 2950 - 2850 | Medium |

| C=O Stretch | ~1700 | Strong, Sharp |

| C-O Stretch | 1300 - 1200 | Medium |

| O-H Bend | 1440 - 1395 and ~920 | Medium, Broad |

Causality of Spectral Features: The broadness of the O-H stretch is a hallmark of strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy levels. The high frequency and intensity of the C=O stretch are due to the large change in dipole moment during the vibration of this polar bond.

Caption: Major IR absorption regions for this compound.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of solid this compound powder onto the crystal.

-

-

Spectrum Acquisition:

-

Lower the anvil to apply firm and even pressure to the sample.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues about its structure.

Key Spectral Features:

The electron ionization (EI) mass spectrum of this compound can be complex due to fragmentation. The molecular ion peak ([M]⁺˙) at m/z 146 is often weak or absent because the initial ion is prone to fragmentation.[7][8]

Common Fragmentation Pathways:

-

Loss of Water: A common initial fragmentation is the loss of a water molecule (18 Da) from the molecular ion, leading to a fragment at m/z 128.[8]

-

Decarboxylation: Loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) can occur.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is also a favorable fragmentation pathway.

Data Summary: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 146 | [C₆H₁₀O₄]⁺˙ (M⁺˙) | Molecular Ion (often weak or absent)[7] |

| 128 | [M - H₂O]⁺˙ | Loss of water[7][8] |

| 112 | [M - H₂O - O]⁺ or [M - CO₂]⁺ | Further fragmentation |

| 100 | [M - H₂O - CO]⁺˙ or [M - CH₂O₂]⁺ | Prominent peak in some spectra[7][8] |

Derivatization for GC-MS: To improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS), this compound is often derivatized, for example, by silylation to form the bis(trimethylsilyl) ester. This derivative has a different fragmentation pattern, often initiated by the loss of a methyl group ([M-15]⁺).[9][10]

Caption: A simplified fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Direct Infusion Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or a mixture of water and methanol.

-

A small amount of a volatile base (e.g., ammonium hydroxide) may be added to promote deprotonation in negative ion mode.

-

-

Instrument Setup:

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

Calibrate the mass analyzer using a standard calibration solution.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 145 is expected.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to observe its characteristic fragment ions.

-

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and MS provides a complete and unambiguous structural characterization. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and fragmentation behavior. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers working with this and similar molecules, ensuring accurate identification and characterization in a variety of applications.

References

- 1. Adipic acid(124-04-9) 1H NMR spectrum [chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. brainly.com [brainly.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound, 2TMS derivative [webbook.nist.gov]

theoretical studies of hexanedioic acid conformations

An In-Depth Technical Guide: Theoretical and Computational Elucidation of Hexanedioic Acid's Conformational Landscape

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as adipic acid, is a molecule of significant industrial and biological relevance, serving as a key monomer in the production of nylon and appearing in various biological pathways. Its flexible six-carbon backbone and two terminal carboxylic acid groups give rise to a complex conformational landscape that dictates its physical properties, crystal packing, solubility, and reactivity. Understanding this landscape is paramount for applications ranging from materials science to rational drug design. This technical guide provides a comprehensive overview of the state-of-the-art theoretical and computational methodologies employed to study the conformations of this compound. We delve into the causality behind the selection of computational models, from high-accuracy quantum mechanics to dynamic molecular simulations, and explore the critical influence of environmental factors, particularly solvation. This document serves as both a primer and a practical guide, offering detailed protocols and field-proven insights for accurately characterizing the conformational preferences of flexible dicarboxylic acids.

The Foundational Importance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its function. For a flexible molecule like this compound, which possesses multiple rotatable single bonds, it does not exist as a single static structure but as a dynamic ensemble of interconverting conformers. The relative populations of these conformers in the ensemble determine the molecule's macroscopic properties.

The primary drivers of this compound's conformational preference are:

-

Torsional Strain: The energetic cost associated with rotations around the C-C single bonds of the aliphatic chain.

-

Steric Hindrance: Repulsive interactions between non-bonded atoms.

-

Intramolecular Hydrogen Bonding: A crucial non-covalent interaction where a hydrogen bond forms between the two terminal carboxylic acid groups. This interaction can create a cyclic, pseudo-ring structure, significantly stabilizing certain conformations.[1] The strength of such bonds in similar dicarboxylic acids has been estimated to be around 28-29 kJ/mol.[1]

-

Environmental Effects: Intermolecular interactions with solvent molecules or other this compound molecules (e.g., in a crystal) can compete with and disrupt intramolecular forces.[2][3]

Elucidating this delicate energetic balance is the central goal of theoretical conformational analysis.

Quantum Mechanical (QM) Approaches: Mapping the Potential Energy Surface

Quantum mechanics provides the most accurate theoretical framework for describing molecular energies and structures. Density Functional Theory (DFT) has emerged as the workhorse method for conformational analysis due to its favorable balance of computational cost and accuracy.[2][3]

Expertise in Method Selection: The "Why" Behind the "How"

The choice of a DFT functional and basis set is not arbitrary; it is a critical decision based on the chemical nature of the system.

-

Functionals: For flexible molecules like this compound, where non-covalent interactions (specifically, London dispersion forces along the alkyl chain and hydrogen bonding) are significant, standard functionals may be insufficient. Functionals from the M06 suite (e.g., M06-2X) or dispersion-corrected functionals (e.g., B3LYP-D3) are highly recommended. These functionals are explicitly parameterized to better capture the long-range electron correlation that gives rise to dispersion forces, which are critical for accurately modeling the folded structures of the alkyl chain.[4][5]

-

Basis Sets: Pople-style basis sets like 6-31G(d,p) are often sufficient for initial geometry optimizations.[6] However, for more accurate final energy calculations, larger basis sets incorporating diffuse functions (e.g., 6-311+G(d,p)) are necessary.[6] The "+" indicates the addition of diffuse functions, which are essential for describing the electron density of anions and systems with hydrogen bonds, as they allow the electron density to extend further from the nuclei.

Self-Validating Protocol: A DFT-Based Conformational Search

This protocol ensures that identified structures are true energy minima on the potential energy surface.

-

Initial Conformer Generation:

-

Rationale: To avoid missing important conformers, the search must not start from a single guess.

-

Method: Perform a systematic (grid-based) or stochastic (e.g., Monte Carlo) search by rotating key dihedral angles (C-C-C-C and O-C-C-C) using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF).

-

-

Geometry Optimization:

-

Rationale: To find the nearest local energy minimum for each starting structure.

-

Method: Optimize the geometry of each unique conformer generated in Step 1 using DFT (e.g., B3LYP-D3/6-31G(d,p)).

-

-

Frequency Calculation:

-

Rationale: This is a crucial validation step. A true minimum on the potential energy surface will have no imaginary frequencies. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Method: Perform a frequency calculation at the same level of theory as the optimization (B3LYP-D3/6-31G(d,p)). Discard any structures with one or more imaginary frequencies (which are transition states, not minima).

-

-

Final Energy Refinement:

-

Rationale: To obtain highly accurate relative energies for the confirmed minima.

-

Method: Perform a single-point energy calculation on the optimized geometries using a larger, more robust basis set (e.g., B3LYP-D3/6-311+G(d,p)). The final relative energy of each conformer is calculated by adding the ZPVE correction from Step 3 to this refined electronic energy.

-

Visualization: DFT Workflow

Caption: Workflow for a robust DFT-based conformational analysis.

Molecular Dynamics (MD) Simulations: Embracing Flexibility and Environment

While QM methods provide a precise picture of static minima, they do not fully capture the dynamic nature of molecules in solution. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing invaluable insights into conformational populations, transition pathways, and the explicit influence of the solvent.[7]

Ab Initio vs. Classical MD

-

Ab Initio MD (AIMD): In AIMD, forces are calculated "on-the-fly" using QM methods. This provides high accuracy but is computationally prohibitive for all but the smallest systems and shortest timescales.[2][3] It is best used to validate classical force fields or to study specific events like proton transfer.

-

Classical MD: This approach uses pre-parameterized "force fields" to describe the potential energy of the system. It is orders of magnitude faster than AIMD, allowing for simulations of large systems over nanoseconds to microseconds. The accuracy of classical MD is entirely dependent on the quality of the force field. For carboxylic acids, generalized force fields like GAFF2 are commonly used, but careful validation of torsional parameters is often necessary.[8]

Trustworthy Protocol: Simulating this compound in Solution

-

System Parameterization:

-

Rationale: To accurately describe the bonded and non-bonded interactions of the molecule.

-

Method: Generate topology and parameter files for this compound using a suitable force field (e.g., GAFF2). Partial charges should be derived using a quantum mechanical approach (e.g., RESP or Merz-Kollman) to accurately represent the electrostatic potential of the polar carboxyl groups.

-

-

Solvation:

-

Rationale: To simulate the molecule in a realistic condensed-phase environment.

-

Method: Place the parameterized molecule in a periodic box of explicit solvent molecules (e.g., TIP3P water). The box size should be large enough to ensure the molecule does not interact with its own periodic image.

-

-

Energy Minimization:

-

Rationale: To remove any bad contacts or steric clashes from the initial system setup.

-

Method: Perform a steepest descent or conjugate gradient energy minimization of the entire system.

-

-

System Equilibration:

-

Rationale: To bring the system to the desired temperature and pressure, allowing the solvent to relax around the solute.

-

Method: Perform a two-stage equilibration. First, a short simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the target temperature. Second, a longer simulation in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system density to the target pressure (e.g., 1 atm).

-

-

Production Simulation:

-

Rationale: To sample the conformational space of the molecule at equilibrium.

-

Method: Run a long simulation (typically >100 ns) in the NPT ensemble, saving the coordinates of the system at regular intervals (e.g., every 10 ps).

-

-

Analysis:

-

Rationale: To extract meaningful conformational data from the trajectory.

-

Method: Analyze the trajectory to calculate dihedral angle distributions, root-mean-square deviation (RMSD) clusters, and the potential of mean force (PMF) along key reaction coordinates.

-

Visualization: MD Simulation Workflow

Caption: Standard workflow for a classical molecular dynamics simulation.

The Decisive Role of the Solvent

The conformational equilibrium of this compound is highly sensitive to its environment.[8][9] In the gas phase or in nonpolar solvents, conformations stabilized by intramolecular hydrogen bonds are often the most stable. However, in polar, protic solvents like water, the situation changes dramatically. Solvent molecules can act as both hydrogen bond donors and acceptors, effectively competing with and disrupting the intramolecular hydrogen bond.[8][10] This leads to a preference for more extended, open conformations that can maximize favorable interactions with the surrounding solvent.[8][11]

| Conformer Type | Key Feature | Stability in Gas Phase | Stability in Water | Rationale for Change |

| Folded/Cyclic | Intramolecular H-bond | High | Low | Disruption of intramolecular H-bond by solvent competition.[8] |

| Extended/Linear | Maximized chain extension | Moderate | High | Favorable intermolecular H-bonding with water molecules. |

This solvent-dependent behavior is critical in drug development, where the conformation in aqueous physiological environments may differ significantly from the conformation in a nonpolar protein binding pocket.

Experimental Validation: Bridging Theory and Reality

Theoretical models must be validated against experimental data. Spectroscopic techniques are powerful tools for probing molecular conformation.

-

Infrared (IR) Spectroscopy: The O-H stretching frequency is highly sensitive to hydrogen bonding. An intramolecularly H-bonded O-H group will exhibit a broader, red-shifted (lower frequency) absorption band compared to a "free" O-H group. By comparing calculated vibrational frequencies for different conformers with the experimental IR spectrum, one can identify the dominant species.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information on the time-averaged conformation of a molecule in solution.[14] Key parameters like chemical shifts and scalar coupling constants (e.g., ³JHH) are dependent on the dihedral angles. By calculating these parameters for each stable conformer (using QM methods) and then computing a population-weighted average, one can find the equilibrium mixture that best reproduces the experimental NMR spectrum.[12]

Summary of Key this compound Conformers

The primary conformational flexibility arises from the three central C-C-C-C dihedral angles and the rotation of the two carboxyl groups.

Caption: Extended vs. Folded conformations of this compound.

| Conformer | C2-C3-C4-C5 Dihedral | Intramolecular H-Bond | Relative Energy (Gas Phase) | Relative Energy (Aqueous) |

| all-trans | ~180° (anti) | No | High | Low |

| gauche-gauche | ~±60°, ~±60° | Yes | Low | High |

| gauche-anti | ~±60°, ~180° | Possible, but weaker | Intermediate | Intermediate |

(Note: Relative energies are qualitative and depend on the specific level of theory used. The trend is the key takeaway.)

Conclusion and Future Outlook

The conformational landscape of this compound is governed by a subtle interplay between the torsional preferences of its alkyl backbone, the strong directional influence of intramolecular hydrogen bonding, and the modulating effects of the surrounding environment. A multi-pronged theoretical approach, combining the accuracy of DFT for energetics with the dynamic and environmental insights of MD simulations, is essential for a comprehensive understanding. These computational models, when validated by spectroscopic data, provide a powerful predictive framework for scientists in materials and life sciences.

Future research will likely leverage enhanced sampling techniques (e.g., metadynamics, replica exchange) to more exhaustively explore the free energy landscape and overcome the high energy barriers associated with carboxyl group rotation.[8] Furthermore, the development of machine learning potentials trained on high-level QM data promises to deliver QM-level accuracy at a fraction of the computational cost, revolutionizing the scale and complexity of systems that can be studied.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational Study on the Conformations of Gambogic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mpinat.mpg.de [mpinat.mpg.de]

- 8. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Computational investigation of explicit solvent effects and specific interactions of hydroxypyrene photoacids in acetone, DMSO, and water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. auremn.org.br [auremn.org.br]

- 13. This compound [webbook.nist.gov]

- 14. vanderbilt.edu [vanderbilt.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermochemical Properties of Adipic Acid

Abstract

Adipic acid, or hexanedioic acid, is a cornerstone dicarboxylic acid with extensive industrial applications, most notably as a monomer for the production of nylon 6,6.[1][2] Beyond its role in polymer chemistry, its unique physicochemical and thermochemical properties have garnered significant interest in the pharmaceutical sciences, particularly in the design of advanced drug delivery systems.[3][4][5] This guide provides a comprehensive technical overview of the thermochemical properties of adipic acid, offering insights into its enthalpic and entropic characteristics, phase behavior, and the experimental methodologies used for their determination. A thorough understanding of these properties is paramount for process optimization, safety, and the innovative application of adipic acid in research and development.

Introduction to Adipic Acid

Adipic acid (C₆H₁₀O₄) is a white, crystalline solid at room temperature.[6] Structurally, it is a linear aliphatic dicarboxylic acid with a six-carbon backbone, terminating in carboxylic acid functional groups at both ends.[6][7] This symmetrical structure influences its crystal packing and intermolecular interactions, which in turn dictate its thermochemical behavior.

The molecule's two pKa values, 4.41 and 5.41, indicate that it is a weak diprotic acid.[1] Its applications are diverse, ranging from being a food acidulant and flavoring agent to its use in polyurethane resins and plasticizers.[8][9][10] In the pharmaceutical realm, adipic acid is utilized as an excipient in controlled-release formulations, where it can modulate the pH within a matrix tablet to achieve a desired drug release profile.[3][4][5]

Fundamental Thermochemical Properties

A quantitative understanding of the energy changes associated with the formation, combustion, and phase transitions of adipic acid is critical for its handling, processing, and application.

Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔfH⦵₂₉₈) of solid adipic acid is approximately -994.3 kJ/mol.[1][11] This value represents the heat released when one mole of adipic acid is formed from its constituent elements in their standard states.

The standard enthalpy of combustion (ΔcH⦵) is a crucial parameter for safety assessments and for understanding the energetic content of the molecule. For adipic acid, the enthalpy of combustion is approximately -2800 kJ/mol.[12]

Phase Transitions and Associated Enthalpies

Adipic acid undergoes several key phase transitions, each with a characteristic enthalpy change.

Adipic acid has a well-defined melting point, typically reported in the range of 152.1 °C to 154 °C.[1][13][14] The enthalpy of fusion (ΔfusH), the energy required to convert the solid to a liquid at its melting point, has been reported as 115 kJ/kg.[12][13]

The transition of adipic acid directly from the solid to the gaseous phase is characterized by the enthalpy of sublimation (ΔsubH). This property is particularly relevant for processes involving vacuum drying or purification. The enthalpy of sublimation for adipic acid has been reported to be approximately 129 ± 1.0 kJ/mol and is considered constant in the temperature range of 25 to 80 °C.[15][16][17] Another study reports a value of 121 kJ/mol.[15]

Heat Capacity

The heat capacity (Cp) of a substance quantifies the amount of heat required to raise its temperature by a certain amount. The specific heat of liquid adipic acid is approximately 2.253 kJ/kg·K, while the specific heat of the vapor at 300 °C is about 1.680 kJ/kg·K.[12][13]

Data Summary: Thermochemical Properties of Adipic Acid

| Property | Value | Units | References |

| Molar Mass | 146.142 | g/mol | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -994.3 | kJ/mol | [1][11] |

| Standard Enthalpy of Combustion (ΔcH⦵) | -2800 | kJ/mol | [12] |

| Melting Point | 152.1 - 154 | °C | [1][13][14] |

| Enthalpy of Fusion (ΔfusH) | 115 | kJ/kg | [12][13] |

| Boiling Point | 337.5 | °C | [1] |

| Enthalpy of Sublimation (ΔsubH) | 129 ± 1.0 | kJ/mol | [15][16][17] |

| Specific Heat (Liquid) | 2.253 | kJ/kg·K | [12][13] |

| Specific Heat (Vapor at 300 °C) | 1.680 | kJ/kg·K | [12][13] |

Crystal Structure and Polymorphism

The thermochemical properties of a solid are intrinsically linked to its crystal structure. Adipic acid crystallizes in a monoclinic system.[1][18][19] The unit cell contains two molecules of adipic acid.[19] The molecules are linked by strong hydrogen bonds along the c-axis, forming a chain-like lattice.[19] It is important to note that adipic acid can undergo a temperature-dependent reversible phase transition at approximately 130 K.[20] The existence of different polymorphic forms can influence properties such as solubility and dissolution rate, which are critical in pharmaceutical applications.

Experimental Determination of Thermochemical Properties

Accurate determination of thermochemical data relies on precise calorimetric techniques.

Bomb Calorimetry for Enthalpy of Combustion

The enthalpy of combustion is determined using a bomb calorimeter. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment.

-

Sample Preparation: A precisely weighed pellet of adipic acid (typically 0.5 - 1.0 g) is placed in a sample holder within the bomb.

-

Assembly: A fuse wire is connected to the ignition circuit and placed in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in a known volume of water in the calorimeter. The initial temperature of the water is recorded.

-

Ignition: The sample is ignited by passing a current through the fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature change of the water and the known heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire.

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a powerful technique for studying thermal transitions such as melting and crystallization. It measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Sample Preparation: A small, accurately weighed amount of adipic acid (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: An empty sealed pan is used as a reference. The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The temperature of the cell is programmed to increase at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

-

Data Analysis: The melting point is determined from the onset temperature of the endothermic peak. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Caption: Workflow for determining the enthalpy of fusion using DSC.

Relevance in Drug Development

The thermochemical properties of adipic acid are of significant interest to drug development professionals for several reasons:

-

Controlled Release Formulations: Adipic acid's ability to act as a pH-modulating excipient is directly related to its acidic nature and solubility characteristics, which are influenced by its crystal lattice energy.[3][4] The enthalpy of solution, a related thermochemical property, governs the energy change upon dissolution and can impact the local pH environment within a dosage form.

-

Manufacturing and Stability: Knowledge of the melting point and enthalpy of fusion is crucial for manufacturing processes such as hot-melt extrusion. The thermal stability of adipic acid, which can be assessed through techniques like thermogravimetric analysis (TGA), is vital for ensuring the integrity of the final drug product.

-

Polymorph Screening: As different polymorphs of a substance can have different thermochemical properties, a thorough understanding of the thermodynamics of adipic acid is essential during polymorph screening to ensure the selection of a stable and effective form for pharmaceutical use.

Safety and Handling

Adipic acid is a combustible solid and its dust can form explosive mixtures with air.[12][13][21] It is important to handle adipic acid in well-ventilated areas and to avoid the formation of dust.[22][23] Personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn when handling adipic acid.[22] In case of skin or eye contact, the affected area should be rinsed immediately with plenty of water.[22]

Conclusion

The thermochemical properties of adipic acid provide a fundamental understanding of its behavior under various conditions. From its standard enthalpy of formation to the energetics of its phase transitions, these parameters are indispensable for its safe handling, industrial production, and innovative applications in fields such as polymer chemistry and pharmaceutical sciences. The experimental techniques outlined in this guide provide a framework for the accurate determination of these crucial properties, enabling researchers and scientists to harness the full potential of this versatile dicarboxylic acid.

References

- 1. Adipic acid - Wikipedia [en.wikipedia.org]

- 2. chemcess.com [chemcess.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Application of Adipic Acid in Various Industries [chembroad.com]

- 6. Adipic Acid Structure, Formula & Molecular Weight - Lesson | Study.com [study.com]

- 7. study.com [study.com]

- 8. upbiochemicals.com [upbiochemicals.com]

- 9. Adipic acid | 124-04-9 [chemicalbook.com]

- 10. Adipic acid CAS#: 124-04-9 [m.chemicalbook.com]

- 11. Adipic acid [dl1.en-us.nina.az]

- 12. echemi.com [echemi.com]